![molecular formula C14H19N B159310 (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride CAS No. 10206-89-0](/img/structure/B159310.png)
(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride: is a bicyclic amine compound characterized by a rigid and strain-free bicyclo(222)octane framework with a phenyl group attached at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing bicyclo(2.2.2)octane derivatives involves the Diels-Alder reaction, followed by ring-closing metathesis.
Enantioselective Synthesis: Enantioselective synthesis of bicyclo(2.2.2)octane-1-carboxylates under metal-free conditions has been reported.
Industrial Production Methods: Industrial production methods for bicyclo(2.2.2)octan-1-amine, 4-phenyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bicyclo(2.2.2)octane derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the bicyclic framework or the attached functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride is used as a building block in organic synthesis. Its rigid structure makes it a valuable scaffold for the development of new molecules with specific spatial arrangements .
Biology and Medicine: For example, bicyclo(2.2.2)octane derivatives have been investigated as inhibitors of enzymes such as topoisomerase II, which is involved in DNA replication .
Industry: In the industrial sector, bicyclo(2.2.2)octane derivatives can be used in the synthesis of polymers and other materials with unique properties .
Mécanisme D'action
The mechanism of action of bicyclo(2.2.2)octan-1-amine, 4-phenyl- depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The rigid bicyclic structure can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Bicyclo(2.2.2)octane-1-carboxylate: This compound shares the same bicyclic framework but has a carboxylate group instead of an amine.
Bicyclo(2.2.2)octene: This compound has a similar bicyclic structure but contains a double bond within the ring system.
Uniqueness: (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride is unique due to the presence of both the amine and phenyl groups, which can impart distinct chemical and biological properties. The combination of rigidity and functional diversity makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
10206-89-0 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
4-phenylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H19N/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11,15H2 |
Clé InChI |
JXMVQBDHMBOHDH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
SMILES canonique |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
Key on ui other cas no. |
10206-89-0 |
Numéros CAS associés |
16142-83-9 (unspecified hydrochloride monohydrate) |
Synonymes |
4-phenylbicyclo(2.2.2)octan-1-amine, hydrochloride EXP 561 EXP-561 EXP561 EXP561hydrochloride EXP561hydrochloride, monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


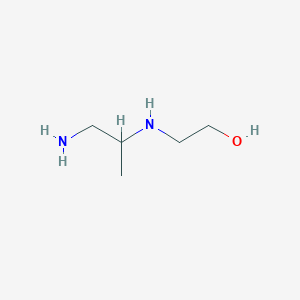
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
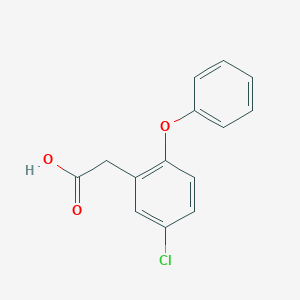
![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),7,9,11,15,17-heptaen-3-one](/img/structure/B159237.png)
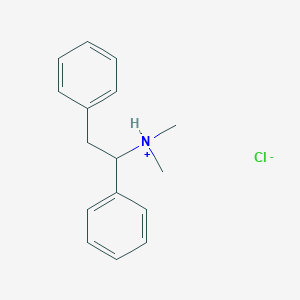
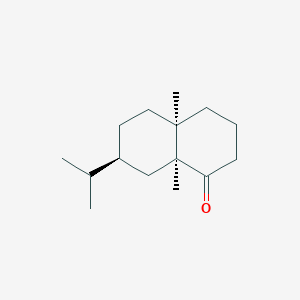
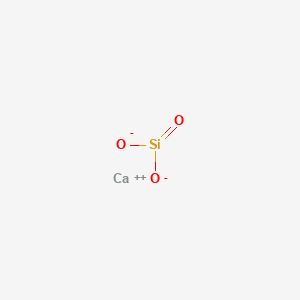



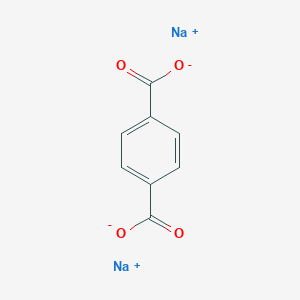


![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)
